molecular formula C16H14MnN2O2 B12837111 N,N'-Ethylenebis(salicylideneiminato)manganese CAS No. 13928-31-9

N,N'-Ethylenebis(salicylideneiminato)manganese

Katalognummer: B12837111
CAS-Nummer: 13928-31-9
Molekulargewicht: 321.23 g/mol
InChI-Schlüssel: NTVWCXCBGJMISE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Ethylenebis(salicylideneiminato)manganese is a coordination complex formed by the reaction of manganese with the Schiff base ligand N,N’-ethylenebis(salicylideneimine)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Ethylenebis(salicylideneiminato)manganese typically involves the reaction of manganese(II) acetate with the Schiff base ligand N,N’-ethylenebis(salicylideneimine) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex. The resulting product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for N,N’-Ethylenebis(salicylideneiminato)manganese are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Ethylenebis(salicylideneiminato)manganese undergoes various chemical reactions, including:

    Oxidation: The complex can be oxidized by strong oxidizing agents, leading to the formation of higher oxidation state manganese species.

    Reduction: It can also be reduced by reducing agents, resulting in the formation of lower oxidation state manganese species.

    Substitution: The complex can undergo ligand substitution reactions where the Schiff base ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

    Substitution: Ligand substitution reactions often involve the use of other Schiff bases or coordinating ligands under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(II) complexes.

Wissenschaftliche Forschungsanwendungen

N,N’-Ethylenebis(salicylideneiminato)manganese has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N,N’-Ethylenebis(salicylideneiminato)manganese involves its ability to coordinate with various substrates and catalyze chemical reactions. The manganese center in the complex can undergo redox cycling, which is crucial for its catalytic activity. The Schiff base ligand provides a stable environment for the manganese center, allowing it to interact with substrates and facilitate their transformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Ethylenebis(salicylideneiminato)manganese is unique due to its specific redox properties and its ability to mimic the activity of certain enzymes. Its stability and versatility make it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

13928-31-9

Molekularformel

C16H14MnN2O2

Molekulargewicht

321.23 g/mol

IUPAC-Name

manganese(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate

InChI

InChI=1S/C16H16N2O2.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2

InChI-Schlüssel

NTVWCXCBGJMISE-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Mn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.